3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol 3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795358
InChI: InChI=1S/C11H16ClNO/c1-9(13-7-2-8-14)10-3-5-11(12)6-4-10/h3-6,9,13-14H,2,7-8H2,1H3
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol

CAS No.:

Cat. No.: VC17795358

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 3-[1-(4-chlorophenyl)ethylamino]propan-1-ol
Standard InChI InChI=1S/C11H16ClNO/c1-9(13-7-2-8-14)10-3-5-11(12)6-4-10/h3-6,9,13-14H,2,7-8H2,1H3
Standard InChI Key WZHAAEAVTMFYSW-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)Cl)NCCCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to hydrophobic interactions and electronic effects.

  • Ethylamino linker: A two-carbon chain with a secondary amine, enabling hydrogen bonding and pH-dependent ionization.

  • Propan-1-ol backbone: A three-carbon alcohol chain with a hydroxyl group at the terminal position, enhancing solubility and enabling esterification or etherification reactions.

The molecular formula is C₁₁H₁₅ClNO, with a molecular weight of 212.70 g/mol. Key physicochemical parameters, inferred from structurally related compounds, include a calculated logP (octanol-water partition coefficient) of 2.8–3.2, suggesting moderate lipophilicity, and a polar surface area of 46.5 Ų, indicative of hydrogen-bonding capacity .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅ClNO
Molecular Weight212.70 g/mol
logP2.8–3.2
Polar Surface Area46.5 Ų
Hydrogen Bond Donors2 (amine, hydroxyl)
Hydrogen Bond Acceptors3 (amine, hydroxyl, Cl)

Synthetic Methodologies

Reductive Amination Strategy

The synthesis of 3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol likely follows a reductive amination pathway, analogous to methods reported for similar chlorophenyl-alkylamine alcohols :

  • Condensation: Reacting 4-chlorophenylacetone with propanolamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.

  • Reduction: Treating the imine with sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol to yield the secondary amine.

  • Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.

This route mirrors the synthesis of 3,3-bis-(4-chlorophenyl)propan-1-ol, where Gansaeuer et al. employed titanium-mediated reductive coupling to construct analogous chlorophenyl-alcohol frameworks .

Industrial-Scale Production

Large-scale manufacturing may utilize continuous flow reactors to optimize reaction kinetics and safety. Key considerations include:

  • Catalyst selection: Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.

  • Solvent systems: Ethanol or isopropanol to balance solubility and environmental impact.

  • Quality control: HPLC or GC-MS for purity assessment, ensuring compliance with pharmacopeial standards.

Pharmacological and Biological Activity

Central Nervous System (CNS) Modulation

Structural analogs of 3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol, such as diarylurea-based CB1 receptor modulators, demonstrate allosteric effects on cannabinoid receptors . The 4-chlorophenyl moiety in these compounds enhances binding affinity to hydrophobic pockets in receptor sites, suggesting potential CNS activity for the target compound. For example, PSNCBAM-1 (a 4-chlorophenyl-containing modulator) exhibits negative allosteric modulation of CB1, reducing agonist efficacy in calcium mobilization assays .

Table 2: Hypothetical Receptor Binding Profile

TargetAssay TypePotency (IC₅₀)
CB1 ReceptorCalcium flux~100–500 nM
σ₁ ReceptorRadioligand>1 µM
MAO-BEnzymaticNot determined

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The hydroxyl group undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 3-(1-(4-Chlorophenyl)ethylamino)propan-1-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to a cyclohexane derivative, altering lipophilicity and bioactivity.

Salt Formation

Reaction with hydrochloric acid produces the hydrochloride salt, improving water solubility for pharmaceutical formulations:
3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol+HCl3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol\cdotpHCl\text{3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol} + \text{HCl} \rightarrow \text{3-(1-(4-Chlorophenyl)ethylamino)propan-1-ol·HCl}

Applications in Medicinal Chemistry

Lead Optimization

The compound’s modular structure allows for diversification at three sites:

  • Chlorophenyl ring: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

  • Ethylamino linker: Replacing the secondary amine with a tertiary amine to modulate basicity.

  • Propanol chain: Esterification with fatty acids to create prodrugs with sustained release profiles.

Drug Delivery Systems

Encapsulation in liposomal nanoparticles or cyclodextrin complexes could address solubility limitations, leveraging the compound’s logP for controlled release.

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